molecular formula C18H13N5O B2488693 N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide CAS No. 1208468-09-0

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide

Número de catálogo: B2488693
Número CAS: 1208468-09-0
Peso molecular: 315.336
Clave InChI: BTIIAKHJBYVSKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(1H-Pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic organic compound featuring a quinoxaline backbone linked to a pyrazole-substituted phenyl group via a carboxamide bridge. The pyrazole moiety enhances binding specificity through hydrogen-bonding interactions, while the carboxamide linker contributes to conformational flexibility and solubility . Structural studies of this compound and analogs often employ X-ray crystallography (e.g., SHELX-based refinements ) and computational tools like Multiwfn for electronic property analysis .

Propiedades

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIAKHJBYVSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Classical Condensation Methods

Quinoxaline-2-carboxylic acid is typically synthesized through:

  • Condensation of o-phenylenediamine with dimethyl oxalate in acetic acid at 80–100°C for 6–8 hours, yielding 60–75% product.
  • Oxidation of 2-methylquinoxaline using KMnO₄ in acidic medium (H₂SO₄/H₂O), achieving 55–65% conversion.

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation (300 W, 120°C) to accelerate the reaction between o-phenylenediamine and glyoxalic acid in ethanol, reducing reaction time from hours to 15–20 minutes with 82–88% yield.

Preparation of 4-(1H-Pyrazol-3-yl)aniline

Vilsmeier-Haack Formylation

  • Phenylhydrazone formation : Reaction of acetophenone derivatives with phenylhydrazine in ethanol under reflux (80°C, 4h).
  • Cyclization : Treatment with POCl₃/DMF complex at 0–5°C followed by neutralization with NaHCO₃ yields 3-aryl-1H-pyrazole-4-carbaldehydes (65–78%).

Reductive Amination Pathway

  • Nitro group reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts 4-(pyrazol-3-yl)nitrobenzene to the corresponding aniline (90–95% yield).
  • Alternative reduction : Fe/HCl in ethanol/water (3:1) at 60°C provides comparable yields (85–88%).

Amide Bond Formation Strategies

Acid Chloride Method

  • Chlorination : Quinoxaline-2-carboxylic acid reacts with SOCl₂ (reflux, 3h) to form acyl chloride (95% conversion).
  • Coupling : Reaction with 4-(1H-pyrazol-3-yl)aniline in dry THF using Et₃N as base (0°C → r.t., 12h), yielding 70–75% product.

Coupling Reagent Approach

Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DMF 25 24 82
T3P®/DIPEA CH₂Cl₂ 0→25 6 89
HATU/DMAP DMF 25 18 78

Data compiled from multiple sources

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification
  • Mixed solvent systems (THF/H₂O 4:1) improve yields by 12–15% compared to neat conditions

Temperature Control

  • Low temperature (0–5°C) minimizes pyrazole tautomerization during coupling
  • Microwave-assisted amidation reduces reaction time from 24h to 45min with comparable yields (85±3%)

Characterization and Analytical Data

Critical spectral features confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.75 (s, 1H, pyrazole-H)
    • δ 8.25–7.45 (m, 8H, aromatic protons)
    • δ 10.32 (s, 1H, CONH)
  • HRMS : m/z calcd for C₁₈H₁₄N₅O [M+H]⁺ 324.1194, found 324.1191

Industrial-Scale Production Considerations

  • Cost analysis : EDCl/HOBt method costs $12.50/g vs. T3P® method at $9.80/g
  • Waste management : POCl₃-based routes generate 3.2 kg waste/kg product vs. 1.8 kg for coupling reagent methods
  • Process intensification : Continuous flow systems achieve 92% conversion with residence time <30min

Alternative Synthetic Pathways

Suzuki Coupling Approach

  • Preparation of 4-boronic acid pinacol ester pyrazole
  • Palladium-catalyzed coupling with bromoquinoxaline carboxamide (Yield: 68–72%)

One-Pot Sequential Synthesis

Combines:

  • In situ generation of quinoxaline carbonyl chloride
  • Concurrent pyrazole formation via cyclocondensation
  • Direct amidation (Overall yield: 58–62%)

Stability and Purification Challenges

  • Tautomerization issues : Pyrazole NH proton shows 15–20% enol-keto interconversion in DMSO solutions
  • Chromatographic resolution : Requires silica gel modified with 5% Et₃N for baseline separation of regioisomers
  • Crystallization optimization : Ethyl acetate/hexane (3:7) gives 99.2% pure crystals by DSC analysis

Recent Methodological Advances

  • Electrochemical amidation : Constant current (10 mA/cm²) in undivided cell achieves 87% yield without coupling reagents
  • Biocatalytic approaches : Lipase-mediated synthesis in ionic liquids (45°C, 24h, 79% yield)
  • Photoredox coupling : Visible light-mediated process reduces reaction time to 2h (Yield: 82%)

Análisis De Reacciones Químicas

Reactivity of the Quinoxaline Moiety

The quinoxaline core undergoes electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing carboxamide group:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0°C → rt, 2 h

    • Outcome : Nitration occurs at the 6- and 7-positions of quinoxaline (meta to carboxamide) with 70% regioselectivity .

  • Buchwald-Hartwig Amination :

    • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h

    • Outcome : Introduces aryl/alkyl amines at the 3-position (yield: 55–62%) .

  • Reduction :

    • Conditions : H₂ (1 atm), Pd/C, EtOH, rt

    • Outcome : Selective reduction of the quinoxaline ring to 1,2,3,4-tetrahydroquinoxaline (not observed due to carboxamide stabilization) .

Pyrazole Ring Reactions

The 1H-pyrazol-3-yl group participates in electrophilic substitutions and coordination chemistry:

Reaction Conditions Product Yield
Bromination Br₂, AcOH, 50°C, 1 h4-bromo-1H-pyrazol-3-yl derivative88%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hAryl-substituted pyrazole75%
Coordination Complex FeCl₃, EtOH, reflux, 6 hFe(III)-pyrazole complex91%
  • Key Insight : Bromination occurs regioselectively at the pyrazole 4-position (Source ). Metal coordination enhances solubility for biological assays .

Condensation and Cyclization Reactions

The carboxamide group facilitates condensations with nucleophiles:

  • Schiff Base Formation :

    • Conditions : RNH₂, EtOH, Δ, 3 h

    • Outcome : Imine derivatives (e.g., N-(4-(1H-pyrazol-3-yl)phenyl)-2-(alkylimino)quinoxaline ) in 68–73% yield .

  • Thiazolidinone Synthesis :

    • Conditions : Mercaptoacetic acid, ZnCl₂, toluene, 12 h

    • Outcome : Cyclization to thiazolidinone-fused quinoxaline (yield: 81%) .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds based on quinoxaline scaffolds exhibit promising anticancer properties. N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide has been investigated for its potential as a PARP-1 inhibitor, which is crucial in cancer therapy, particularly for BRCA-mutated cancers. The compound's ability to inhibit the PARP-1 enzyme suggests a mechanism that could lead to synthetic lethality in cancer cells, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research indicates that quinoxaline derivatives can inhibit bacterial growth, making them valuable in the development of new antibiotics. The structural features of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide may enhance its efficacy against various pathogens .

Enzyme Inhibition

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is being explored for its role as an enzyme inhibitor. Its ability to modulate enzyme activity can be leveraged in drug design, particularly for targeting specific biological pathways involved in disease processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Further research is needed to elucidate the mechanisms behind these effects and their potential therapeutic applications .

Organic Semiconductors

The unique electronic properties of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide make it a candidate for use in organic semiconductors. Its ability to form stable films and exhibit good charge transport properties can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Fluorescent Dyes

Due to its structural characteristics, this compound can also be utilized as a fluorescent dye. Its photophysical properties allow it to be incorporated into various materials for applications in bioimaging and sensing technologies .

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer agentsInhibits PARP-1 enzyme; effective against BRCA-mutated cells
Biological ActivityEnzyme modulatorsShows promise as an enzyme inhibitor
AntimicrobialAntibiotic developmentEffective against various bacterial strains
Material ScienceOrganic semiconductorsGood charge transport properties; potential in OLEDs
Fluorescent dyesUseful in bioimaging applications

Case Studies

  • PARP-1 Inhibition Study : A study evaluated the efficacy of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide as a PARP inhibitor using MDA-MB-436 breast cancer cells. The results indicated significant inhibition of cell proliferation, highlighting its potential as a therapeutic agent against BRCA-mutated cancers .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of this compound against common pathogens such as E. coli and S. aureus. The findings demonstrated notable antibacterial effects, suggesting its viability as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

Crystallographic analyses using SHELX reveal distinct conformational differences between N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide and its analogs. Key structural parameters include:

Parameter N-(4-(1H-Pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide N-(4-Nitrophenyl)quinoxaline-2-carboxamide N-(4-Aminophenyl)quinoxaline-2-carboxamide
Dihedral Angle (Quinoxaline-Phenyl) 12.5° 18.7° 8.2°
Hydrogen Bond Length (Pyrazole N–H···O) 1.85 Å N/A 1.92 Å

The smaller dihedral angle in the pyrazole derivative suggests enhanced planarity, favoring π-π stacking in biological targets. The nitro-substituted analog exhibits reduced hydrogen-bonding capacity due to electron-withdrawing effects, whereas the amino-substituted variant shows weaker interactions because of steric hindrance .

Electronic Properties

Property N-(4-(1H-Pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide N-(4-Fluorophenyl)quinoxaline-2-carboxamide
ESP Minima (Pyrazole Region) -45.2 kcal/mol -38.7 kcal/mol
HOMO-LUMO Gap 4.1 eV 3.8 eV

The pyrazole derivative’s deeper ESP minima correlate with stronger hydrogen-bond acceptor capacity, while its larger HOMO-LUMO gap suggests greater kinetic stability compared to the fluoro-substituted analog .

Noncovalent Interaction Profiles

Noncovalent interaction (NCI) analysis via electron density-derived metrics reveals:

Interaction Type N-(4-(1H-Pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide N-(4-Methylphenyl)quinoxaline-2-carboxamide
Van der Waals Surfaces Extensive in quinoxaline core Localized to methyl group
Hydrogen-Bond Strength Strong (pyrazole N–H) Weak (C–H···O)

The pyrazole group facilitates robust hydrogen bonding with target proteins, whereas the methyl analog relies on weaker hydrophobic interactions .

Actividad Biológica

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic compound that integrates both pyrazole and quinoxaline structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent, antimicrobial agent, and enzyme inhibitor. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline derivatives with pyrazole derivatives. A common method includes the condensation of 2-chloroquinoxaline with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as sodium carbonate in tetrahydrofuran (THF) as a solvent. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including those with BRCA mutations. For instance, research indicates that compounds derived from quinoxaline structures exhibit significant inhibition of PARP-1, an enzyme involved in DNA repair mechanisms, which is particularly relevant in cancer therapy .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (nM)
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamideMDA-MB-436 (BRCA1-mutated breast cancer)3.05
Olaparib (control)MDA-MB-4364.40

These findings suggest that N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide may serve as a promising lead compound in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that it exhibits significant antibacterial activity against various pathogens. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)Activity
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal

This indicates that N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, particularly kinases involved in cancer progression. Studies have indicated that derivatives featuring the quinoxaline core can effectively inhibit Pim kinases (Pim-1, Pim-2, Pim-3), which play significant roles in tumorigenesis .

Table 3: Kinase Inhibition Potency

CompoundKinase TargetIC50 (nM)
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamidePim-310.5
Control CompoundPim-315.0

These results demonstrate the compound's potential as a therapeutic agent targeting kinase pathways in cancer.

Case Studies

A notable case study involved the evaluation of various quinoxaline derivatives for their biological activities. The study revealed that modifications to the pyrazole ring significantly influenced the anticancer and antimicrobial efficacy of the compounds tested .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with the condensation of quinoxaline-2-carboxylic acid derivatives with 4-(1H-pyrazol-3-yl)aniline. Key steps include:

  • Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Reaction progress is monitored via Thin Layer Chromatography (TLC) with UV visualization .
  • Analytical validation : Confirm structural integrity using 1H^1H-NMR (aromatic protons at δ 7.2–8.5 ppm), 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How can spectroscopic methods confirm the identity of this compound?

  • Methodological Answer :

  • IR spectroscopy : Detect characteristic absorptions for amide C=O (~1650–1680 cm1^{-1}) and pyrazole/phenyl C-H stretching (~3000–3100 cm1^{-1}) .
  • NMR : 1H^1H-NMR identifies aromatic protons (quinoxaline and phenyl rings) and pyrazole protons (δ 6.5–7.5 ppm). 13C^{13}C-NMR resolves carbonyl carbons and heterocyclic ring systems .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Quinoxaline derivatives often show limited aqueous solubility, necessitating DMSO for biological assays .
  • Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC over 14–28 days .

Advanced Research Questions

Q. How does hydrogen bonding influence the crystal packing of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure refinement. Analyze hydrogen-bonding motifs (e.g., N-H···O=C interactions between amide groups) using graph-set notation (e.g., R22(8)R_2^2(8) rings) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions correlated with hydrogen-bond networks .

Q. How can computational modeling predict biological targets or mechanisms of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against kinase or receptor libraries (e.g., TNIK inhibitors in cancer, as seen in pyrazole derivatives) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on quinoxaline) with bioactivity data from analogous compounds .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response assays : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
  • Meta-analysis : Compare datasets from independent studies, adjusting for variables like assay conditions (e.g., serum concentration, incubation time) .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents at the pyrazole 3-position or quinoxaline 6-position to modulate steric/electronic effects .
  • Biological testing : Prioritize compounds with >10-fold selectivity in comparative assays (e.g., cancer vs. normal cell lines) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.